![molecular formula C8H7N3O3 B2653804 2-(4-propiolamido-1H-pyrazol-1-yl)acetic acid CAS No. 1178944-49-4](/img/structure/B2653804.png)
2-(4-propiolamido-1H-pyrazol-1-yl)acetic acid
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Description
“2-(4-propiolamido-1H-pyrazol-1-yl)acetic acid” is a chemical compound with the molecular formula C8H7N3O3 and a molecular weight of 193.16 . It is used for research purposes .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “2-(4-propiolamido-1H-pyrazol-1-yl)acetic acid”, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of “2-(4-propiolamido-1H-pyrazol-1-yl)acetic acid” consists of eight carbon atoms, seven hydrogen atoms, three nitrogen atoms, and three oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving “2-(4-propiolamido-1H-pyrazol-1-yl)acetic acid” are not mentioned in the search results, pyrazole compounds are known to be used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Scientific Research Applications
Metal Ion Binding
Compounds containing the pyrazol-1-yl)acetic acid moiety have been studied for their ability to generate ATCUN-like metal ion binding sites. For instance, the addition of pyrazol-1-yl)acetic acid to the terminal amino group of a Phe−Gly dipeptide affords derivatives that exhibit strong metal-binding properties, specifically to copper(II) ions, demonstrating structural versatility and potential for developing metal ion sensors or catalysts (Boa et al., 2005).
Antimicrobial Evaluation
Pyrazole derivatives have been synthesized and evaluated for their antimicrobial activities. A study on the synthesis and antimicrobial evaluation of some pyrazole derivatives showed moderate potency against Gram-positive and Gram-negative bacteria and fungi. This indicates the potential of such compounds in developing new antimicrobial agents (Sharshira & Hamada, 2012).
Corrosion Inhibition
Pyrazoline derivatives have been explored for their role in corrosion inhibition, particularly for mild steel in hydrochloric acid solution. These studies highlight the compounds' effectiveness as corrosion inhibitors, offering insights into their potential industrial applications to protect metals against corrosion (Lgaz et al., 2018).
Synthesis Methodologies
Research has also focused on the synthesis and characterization of compounds containing pyrazolyl moieties for various applications. An efficient approach to the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water using Cu(II)/pypzacac complexes as catalysts demonstrates the utility of these compounds in facilitating environmentally friendly chemical transformations (Xie et al., 2014).
properties
IUPAC Name |
2-[4-(prop-2-ynoylamino)pyrazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-2-7(12)10-6-3-9-11(4-6)5-8(13)14/h1,3-4H,5H2,(H,10,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYSFEQWEPLEFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)NC1=CN(N=C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-propiolamido-1H-pyrazol-1-yl)acetic acid | |
CAS RN |
1178944-49-4 |
Source
|
Record name | 2-(4-propiolamido-1H-pyrazol-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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